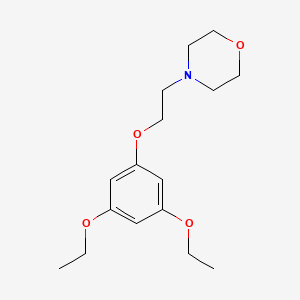
Chlormerodrin hg-203
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlormerodrin ((203)Hg) is chlormerodrin containing the radioactive isotope (203)Hg. It was formerly used as a diagnostic aid in determination of renal function. It has a role as a radioactive imaging agent. It is a chlormerodrin and an isotopically modified compound.
Applications De Recherche Scientifique
Brain Imaging Applications
Chlormerodrin hg-203 has been utilized in brain imaging, particularly in the detection of intracranial neoplasms through scintiscanning. A study revealed that a radioactive mercury compound, chlormerodrin Hg 203, was effective in detecting intracranial tumors with a positive localization rate of 77%. The agent's clinical reliability was compared favorably with chlormerodrin Hg 197, and factors like size, location, and vascularity of the lesion played a significant role in detection. Meningiomas and gliomas were detected with high frequency, demonstrating the compound's potential in neuro-oncological diagnostics (Overton, Snodgrass, & Haynie, 2016).
Industrial Applications
Chlormerodrin hg-203 has also been employed in industrial settings. For instance, it was used to determine mercury inventories in large electrochemical process cells in the chlorine industry through isotopic dilution. The method proved to be safe, with non-detectable releases to the work environment and controlled personnel exposures during plant operations. This application underscores the compound's utility in environmental monitoring and industrial hygiene (Martin & Lee, 2001).
Propriétés
Nom du produit |
Chlormerodrin hg-203 |
|---|---|
Formule moléculaire |
C5H11ClHgN2O2 |
Poids moléculaire |
369.58 g/mol |
Nom IUPAC |
[3-(carbamoylamino)-2-methoxypropyl]-chloro(203Hg)mercury-203 |
InChI |
InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1/i;;1+2 |
Clé InChI |
BJFGVYCULWBXKF-NGAFWABFSA-M |
SMILES isomérique |
COC(CNC(=O)N)C[203Hg]Cl |
SMILES canonique |
COC(CNC(=O)N)C[Hg]Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



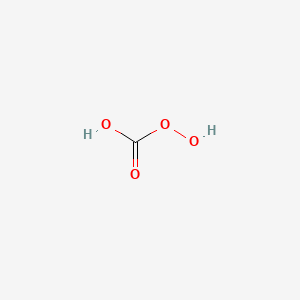
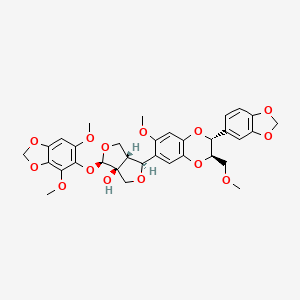
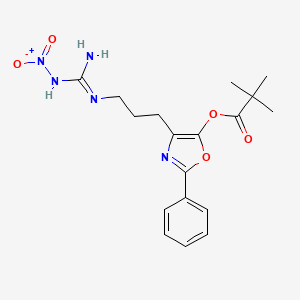
![(1R,3S,9S,12R,13S,15R)-13-hydroxy-3,7,12-trimethyl-13-propan-2-yl-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-diene-4,11-dione](/img/structure/B1203463.png)
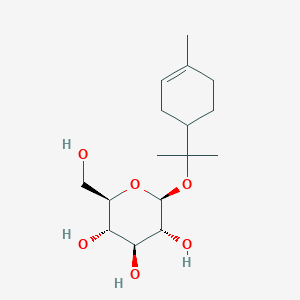

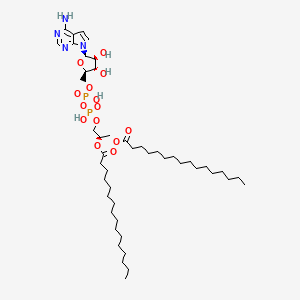
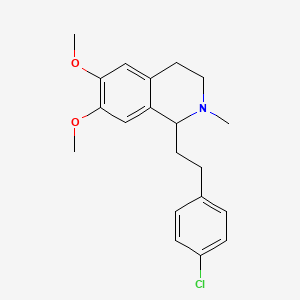
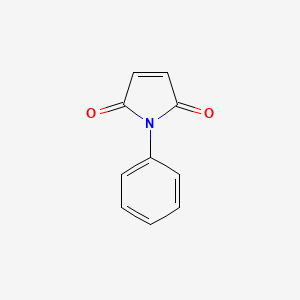
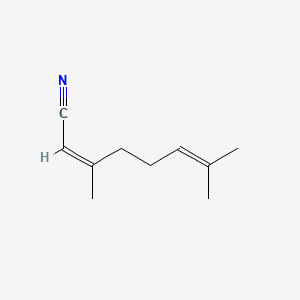
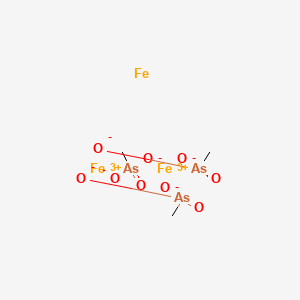
![4-[oxo-(pyridin-4-ylamino)methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B1203480.png)
![N-[(4-methoxyphenyl)-oxomethyl]-1-piperidinecarboxamide](/img/structure/B1203481.png)
